Mavorixafor - 558447-26-0

Mavorixafor

Catalog Number: EVT-253710
CAS Number: 558447-26-0
Molecular Formula: C21H27N5
Molecular Weight: 349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mavorixafor, also known as AMD070 or AMD-070, is a small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). [] It acts by selectively binding to CXCR4 and preventing its interaction with its natural ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12). [] This disruption of the CXCR4-CXCL12 axis makes mavorixafor a valuable tool in investigating the role of this signaling pathway in various biological processes, including immune cell trafficking, hematopoiesis, and tumor development. [, , ]

AMD3100 (Plerixafor)

  • Compound Description: AMD3100, also known as plerixafor, is a small-molecule antagonist of the CXCR4 chemokine receptor. It is FDA-approved for stem cell mobilization in patients with multiple myeloma and non-Hodgkin lymphoma. [, ]

Ibrutinib

  • Compound Description: Ibrutinib is a first-in-class Bruton tyrosine kinase (BTK) inhibitor approved for the treatment of Waldenström macroglobulinemia (WM). It acts by irreversibly binding to BTK, inhibiting downstream signaling pathways essential for WM cell survival and proliferation. [, , , ]
  • Relevance: Many studies demonstrate a synergistic effect when mavorixafor is combined with ibrutinib in treating WM, particularly in patients with both MYD88 and CXCR4 mutations. Mavorixafor enhances ibrutinib's efficacy by disrupting the protective bone marrow microenvironment and increasing ibrutinib sensitivity. [, , , , , ]

Zanubrutinib

  • Compound Description: Zanubrutinib is another BTK inhibitor showing efficacy in WM, potentially with a more favorable safety profile compared to ibrutinib. Like ibrutinib, it irreversibly binds to BTK, inhibiting its activity. []
  • Relevance: Research indicates that mavorixafor can also enhance the efficacy of zanubrutinib in a manner similar to ibrutinib, suggesting its potential to improve responses in WM patients, regardless of CXCR4 mutation status. [, ]

Evobrutinib, LOXO-305, ARQ 531

  • Compound Description: These compounds are all BTK inhibitors, with evobrutinib and ARQ 531 being irreversible inhibitors and LOXO-305 being a reversible inhibitor. They are currently under investigation for the treatment of WM. [, ]
  • Relevance: In vitro studies have shown that mavorixafor can enhance the efficacy of these BTK inhibitors against WM cells, suggesting potential for combination therapies. This enhancement was observed with both ibrutinib and other BTK inhibitors, suggesting that mavorixafor may be a valuable addition to BTK inhibitor therapy regardless of the specific inhibitor used. []

Venetoclax

  • Compound Description: Venetoclax is a BCL2 antagonist that induces apoptosis in B-cells. It is currently being explored as a treatment option for WM. [, , ]
  • Relevance: Studies show that mavorixafor can synergize with venetoclax, enhancing its apoptotic effect on lymphoma cells in vitro. This suggests that combining mavorixafor with venetoclax may be a promising therapeutic strategy for B-cell malignancies. []

Ulocuplumab

  • Compound Description: Ulocuplumab is a monoclonal antibody against CXCR4, thereby inhibiting its function. It is being explored as a treatment option for WM. []
  • Relevance: Like mavorixafor, ulocuplumab targets the CXCR4 receptor, highlighting the therapeutic potential of CXCR4 inhibition in WM. Both agents are under investigation in combination with BTK inhibitors to overcome potential CXCR4-mediated resistance. []

AMD070

  • Compound Description: AMD070 is a first-generation, orally bioavailable CXCR4 antagonist. While showing anti-HIV activity in clinical trials, its development for HIV treatment was halted due to pharmacokinetic limitations. [, , , ]
  • Relevance: AMD070 serves as a predecessor to mavorixafor, providing valuable insights into CXCR4 antagonist development. Mavorixafor demonstrates improved pharmacokinetic properties and efficacy compared to AMD070. [, , ]

WKI

  • Compound Description: WKI is a novel nicotinic acid derivative of AMD070, synthesized to improve its efficacy. It has demonstrated stronger pro-apoptotic effects than AMD070 in vitro. [, ]
  • Relevance: As a derivative of AMD070, WKI highlights the continuous efforts to develop more potent and effective CXCR4 antagonists. It provides valuable structural information for further optimization of compounds targeting the CXCR4 pathway. [, ]

ZINC49067615 and ZINC103242147

  • Compound Description: These two compounds, identified through computational screening based on their structural similarity to mavorixafor, have demonstrated a strong predicted affinity for CXCR4 and favorable pharmacokinetic properties. []
  • Relevance: These compounds represent potential novel CXCR4 inhibitors identified through structure-based drug design approaches. Their discovery highlights the ongoing research efforts to find new therapeutic agents targeting CXCR4. []
Source and Classification

Mavorixafor is derived from a synthetic route involving several chemical intermediates. It belongs to the class of chemokine receptor antagonists, specifically targeting the CXC chemokine receptor type 4. This receptor plays a significant role in various immune responses, making its inhibition beneficial in conditions like WHIM syndrome.

Synthesis Analysis

The synthesis of mavorixafor has been described in detail in various studies. A notable method involves using 8-chloro-5,6,7,8-tetrahydroquinoline and 1,4-diaminobutane as key starting materials. The process includes several steps:

  1. Preparation of Intermediates: The synthesis begins with the resolution of (S)-8-(4-aminobutylamino)-5,6,7,8-tetrahydroquinoline using N-acetyl-L-leucine.
  2. One-Pot Synthesis: Following this, a one-pot synthesis approach combines protection, condensation, and hydrolysis steps to yield mavorixafor.
  3. Purification: The final product achieves a purity level greater than 99.5%, verified by both achiral and chiral high-performance liquid chromatography. Importantly, this synthetic route allows for effective yield without the need for extensive purification techniques like column chromatography .
Molecular Structure Analysis

The molecular formula of mavorixafor is C21H27N5\text{C}_{21}\text{H}_{27}\text{N}_{5}, with a molar mass of approximately 349.482 g/mol. The compound's structure features a complex arrangement that includes:

  • Tetrahydroquinoline Ring: This bicyclic structure contributes to the compound's pharmacological properties.
  • Amino Groups: The presence of multiple amino groups enhances its interaction with the CXCR4 receptor.

The three-dimensional conformation and spatial arrangement of atoms can be analyzed using computational chemistry techniques to predict binding affinities and interactions with biological targets .

Chemical Reactions Analysis

Mavorixafor undergoes several chemical reactions during its synthesis:

  1. Condensation Reactions: These are critical for forming the core structure of mavorixafor from simpler precursors.
  2. Hydrolysis: This step is essential for modifying functional groups to achieve the desired pharmacological profile.
  3. Crystallization: The final purification involves crystallization processes to isolate the compound from reaction mixtures effectively.

Each reaction step is optimized for yield and purity, ensuring that the final product meets stringent pharmaceutical standards .

Mechanism of Action

Mavorixafor acts primarily as an antagonist of the CXC chemokine receptor type 4. By binding to this receptor, it inhibits its activation by natural ligands such as stromal cell-derived factor 1 (SDF-1). This action leads to:

  • Increased Neutrophil and Lymphocyte Circulation: Mavorixafor promotes the mobilization of these immune cells into circulation, enhancing immune response capabilities.
  • Reduction in Inflammation: By blocking receptor signaling pathways associated with inflammation, it may help mitigate symptoms related to WHIM syndrome.

Clinical studies have demonstrated significant improvements in absolute neutrophil and lymphocyte counts among patients treated with mavorixafor compared to placebo groups .

Physical and Chemical Properties Analysis

Mavorixafor exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Stability data indicate that mavorixafor maintains its integrity under standard storage conditions but should be protected from light and moisture.

These properties are crucial for determining appropriate formulation strategies in pharmaceutical applications .

Applications

Mavorixafor has significant implications in clinical settings:

  1. Treatment of WHIM Syndrome: Approved for use in patients aged twelve years and older to manage symptoms effectively.
  2. Research Applications: Currently under investigation for potential uses in treating other conditions such as melanoma and renal cell carcinoma due to its immunomodulatory effects.

The ongoing research may expand its therapeutic applications beyond WHIM syndrome, highlighting its versatility as an immunotherapeutic agent .

Properties

CAS Number

558447-26-0

Product Name

Mavorixafor

IUPAC Name

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine

Molecular Formula

C21H27N5

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1

InChI Key

WVLHHLRVNDMIAR-IBGZPJMESA-N

SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3

Synonyms

AMD 070
AMD 11070
AMD-070
AMD-11070
AMD070
AMD11070
N'-((1H-benzo(d)imidazol-2-yl)methyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.